N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide
Description
N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked via an ethyl group to a 5-(furan-3-yl)thiophen-2-yl substituent. This structure combines thiophene and furan rings, both known for their electron-rich aromatic systems, which are often exploited in medicinal chemistry for their bioactivity and synthetic versatility.
Synthesis of such compounds typically involves coupling reactions between thiophene/furan precursors and carboxamide moieties. For example, analogous structures like N-(2-nitrophenyl)thiophene-2-carboxamide are synthesized via refluxing thiophenecarbonyl chloride with aniline derivatives in acetonitrile, yielding crystalline products suitable for structural analysis .
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(12-5-8-19-10-12)16-6-3-13-1-2-14(20-13)11-4-7-18-9-11/h1-2,4-5,7-10H,3,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHUFQPWGGGMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(S2)CCNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reactions: The furan and thiophene rings are then coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in acetonitrile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets would depend on the specific biological context and the compound’s structural analogs .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The target compound shares structural motifs with several bioactive thiophene- and furan-based derivatives. Key comparisons include:
Key Observations :
- The furan-thiophene hybrid in the target compound likely enhances π-π stacking and solubility compared to purely thiophene-based analogs .
Crystallographic and Computational Insights
- Crystal Packing : N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions, influencing solubility and stability . The furan ring in the target compound may introduce additional O-based hydrogen bonds.
- Density Functional Theory (DFT) : Studies on similar heterocycles (e.g., ) highlight the role of exact exchange and correlation functionals in predicting electronic properties, which could guide optimization of the target compound’s reactivity .
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.5 g/mol. The compound features multiple heterocyclic rings, specifically furan and thiophene, which contribute to its electronic properties and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Heterocycles : The furan and thiophene rings can be synthesized using methods such as the Paal-Knorr synthesis for furan and Gewald reaction for thiophene.
- Coupling Reaction : The rings are coupled via palladium-catalyzed cross-coupling reactions.
- Amidation : The final step involves forming the carboxamide group through an amidation reaction with an amine and a carboxylic acid derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study evaluated the in vitro anticancer activities against various human cancer cell lines, demonstrating significant cytotoxic effects:
| Compound | Cell Line | IC50 (µg/ml) | Reference |
|---|---|---|---|
| 7g | A549 | 27.7 | |
| 7g | HepG2 | 26.6 | |
| Doxorubicin | A549 | 28.3 | |
| Doxorubicin | HepG2 | 21.6 |
The results indicated that compound 7g exhibited comparable efficacy to doxorubicin, a well-known chemotherapeutic agent.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. This includes modulation of gene expression related to apoptosis and cell cycle regulation, leading to increased DNA damage in treated cells compared to untreated controls.
Case Studies
- Antimicrobial Activity : Another area of research has focused on the antimicrobial properties of similar compounds featuring thiophene and furan moieties. These studies suggest that such compounds may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Fungicidal Activity : Research has also explored the fungicidal activity of related derivatives, indicating that modifications in the chemical structure can enhance efficacy against fungal pathogens. For example, certain derivatives demonstrated EC50 values significantly lower than those of standard antifungal agents, suggesting potential for development as new antifungal therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
